molecular formula C10H24I2N4 B12724390 1-(4-Guanidinobutyl)-1-methylpyrrolidinium iodide hydriodide CAS No. 94982-14-6

1-(4-Guanidinobutyl)-1-methylpyrrolidinium iodide hydriodide

Cat. No.: B12724390
CAS No.: 94982-14-6
M. Wt: 454.13 g/mol
InChI Key: MXILQRDGEAKPIV-UHFFFAOYSA-M
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Description

1-(4-Guanidinobutyl)-1-methylpyrrolidinium iodide hydriodide is a compound that belongs to the class of guanidinium salts. Guanidinium compounds are known for their high basicity and ability to form strong hydrogen bonds, making them valuable in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Guanidinobutyl)-1-methylpyrrolidinium iodide hydriodide typically involves the reaction of 1-methylpyrrolidine with 4-guanidinobutyric acid in the presence of an iodide source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include S-methylisothiourea and thiourea derivatives, which act as guanidylating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

1-(4-Guanidinobutyl)-1-methylpyrrolidinium iodide hydriodide undergoes various chemical reactions, including:

    Oxidation: The guanidinium group can be oxidized to form urea derivatives.

    Reduction: Reduction reactions can convert the guanidinium group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with typical conditions including room temperature to moderate heating and the use of solvents like water or ethanol .

Major Products Formed

The major products formed from these reactions include urea derivatives, amines, and substituted guanidinium compounds. These products have diverse applications in chemical synthesis and biological research.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-Guanidinobutyl)-1-methylpyrrolidinium iodide hydriodide involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidinium group can form strong hydrogen bonds with anionic sites on enzymes and proteins, leading to inhibition of their activity. This mechanism is particularly relevant in the inhibition of cholinesterase enzymes, where the compound binds to the active site and prevents the hydrolysis of acetylcholine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Guanidinobutyl)-1-methylpyrrolidinium iodide hydriodide is unique due to its specific structure, which combines a guanidinium group with a pyrrolidinium ring. This unique structure enhances its binding affinity to molecular targets and its stability under various conditions, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

94982-14-6

Molecular Formula

C10H24I2N4

Molecular Weight

454.13 g/mol

IUPAC Name

2-[4-(1-methylpyrrolidin-1-ium-1-yl)butyl]guanidine;iodide;hydroiodide

InChI

InChI=1S/C10H23N4.2HI/c1-14(8-4-5-9-14)7-3-2-6-13-10(11)12;;/h2-9H2,1H3,(H4,11,12,13);2*1H/q+1;;/p-1

InChI Key

MXILQRDGEAKPIV-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCCC1)CCCCN=C(N)N.I.[I-]

Origin of Product

United States

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